molecular formula C6H15OPS3 B15341825 Phosphorotrithioic acid, O,S,S-triethyl ester CAS No. 3347-30-6

Phosphorotrithioic acid, O,S,S-triethyl ester

Cat. No.: B15341825
CAS No.: 3347-30-6
M. Wt: 230.4 g/mol
InChI Key: SJQKMVSYJWSDSI-UHFFFAOYSA-N
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Description

Phosphorotrithioic acid, O,S,S-triethyl ester (CAS 2404-78-6) is an organothiophosphate compound with the molecular formula C6H15O2PS2 . It is structurally characterized by a central phosphorus atom bonded to both oxygen and sulfur atoms in its ester groups. Researchers investigate this compound and related phosphorotrithioates, such as the tributyl variant (DEF), for their properties and applications, notably in agricultural chemistry as defoliants . The metabolic pathway of these compounds is an area of study, with research indicating they are extensively metabolized and rapidly excreted, primarily undergoing hydrolysis followed by methylation and successive oxidation . Available toxicology data from animal studies reports an oral LD50 of 140 mg/kg in rats . As an organothiophosphate, its primary research value lies in scientific studies and analytical applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

CAS No.

3347-30-6

Molecular Formula

C6H15OPS3

Molecular Weight

230.4 g/mol

IUPAC Name

ethoxy-bis(ethylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H15OPS3/c1-4-7-8(9,10-5-2)11-6-3/h4-6H2,1-3H3

InChI Key

SJQKMVSYJWSDSI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(SCC)SCC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Phosphorus Trichloride

The foundational approach to synthesizing phosphorotrithioic acid, O,S,S-triethyl ester involves the controlled reaction of phosphorus trichloride (PCl₃) with ethanol (C₂H₅OH) and ethyl mercaptan (C₂H₅SH). This method leverages nucleophilic substitution to replace chlorine atoms with ethoxy (-OCH₂CH₃) and ethylthio (-SCH₂CH₃) groups.

Reaction Steps:

  • Stepwise Substitution:
    • PCl₃ reacts with ethanol under anhydrous conditions to form diethyl phosphorochloridite (ClP(O)(OC₂H₅)₂).
    • Subsequent treatment with ethyl mercaptan replaces the remaining chlorine atom, yielding the intermediate diethyl ethylthio phosphorite (S(C₂H₅)P(O)(OC₂H₅)₂).
    • A final substitution with ethyl mercaptan introduces the third sulfur atom, producing this compound.

Critical Parameters:

  • Temperature: Maintained at 0–10°C to prevent uncontrolled exothermic reactions.
  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) ensures moisture exclusion.
  • Stoichiometry: A molar ratio of 1:3:3 for PCl₃:ethanol:ethyl mercaptan optimizes yield.

Equation:
$$
\text{PCl}3 + 2\text{C}2\text{H}5\text{OH} + \text{C}2\text{H}_5\text{SH} \rightarrow \text{O},S,S\text{-triethyl ester} + 3\text{HCl}
$$

Oxidation of Triethyl Phosphorotrithiolite

An alternative route involves oxidizing triethyl phosphorotrithiolite (P(S)(OC₂H₅)₃) with controlled oxygen or hydrogen peroxide. This method, detailed in a 1957 study, highlights the compound’s stability under oxidative conditions.

Procedure:

  • Triethyl phosphorotrithiolite is dissolved in dichloromethane.
  • Oxygen gas is introduced at 70–80°C, catalyzed by trace metal ions (e.g., Cu²⁺).
  • The reaction proceeds via a radical mechanism, forming the target compound with ≥90% purity.

Advantages:

  • Minimal byproduct formation.
  • Scalable to industrial reactors.

Industrial Production Techniques

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors to enhance yield and purity. Key features include:

  • Temperature Control: Jacketed reactors with cryogenic cooling maintain 5–15°C during exothermic steps.
  • Inert Atmosphere: Nitrogen or argon purging prevents oxidation of sensitive intermediates.
  • Catalysts: Triethylamine or pyridine accelerates substitution reactions while neutralizing HCl.

Byproduct Management

The primary byproduct, hydrochloric acid (HCl), is absorbed using aqueous scrubbers or recycled into chlor-alkali processes. Ammonia (NH₃) serves as an alternative acid scavenger, generating ammonium chloride (NH₄Cl), which is filtered and repurposed as fertilizer.

Table 1: Industrial Reaction Parameters

Parameter Value/Range
Reactor Volume 500–10,000 L
Temperature 0–20°C
Pressure 1–2 atm
Yield 85–95%
Purity Post-Distillation ≥99%

Purification and Quality Control

Distillation Techniques

Crude product is purified via fractional distillation under reduced pressure (4–10 kPa) to avoid thermal decomposition. The target fraction boils at 110–114°C (4 kPa), as demonstrated in patent CN103374028A.

Key Steps:

  • Initial Distillation: Removes low-boiling solvents (e.g., diethyl ether).
  • Fractional Distillation: Isolates the ester using a Vigreux column.

Analytical Characterization

  • Gas Chromatography (GC): Confirms purity (>99%) and identifies residual solvents.
  • Nuclear Magnetic Resonance (NMR): ³¹P NMR spectra show a singlet at δ 95–100 ppm, confirming the phosphorus-sulfur bonding.
  • Infrared Spectroscopy (IR): Peaks at 650 cm⁻¹ (P=S) and 1020 cm⁻¹ (P-O-C) validate structural integrity.

Comparative Analysis of Methodologies

Laboratory vs. Industrial Synthesis

Aspect Laboratory Method Industrial Method
Scale 10–100 g 100–10,000 kg
Reaction Time 6–12 h 2–4 h
Yield 70–85% 85–95%
Cost Efficiency Low High

Chemical Reactions Analysis

Types of Reactions

Phosphorotrithioic acid, O,S,S-triethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorotrithioic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorotrithioic acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.

Scientific Research Applications

Phosphorotrithioic acid, O,S,S-triethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.

    Industry: It is used in the production of pesticides, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorotrithioic acid, O,S,S-triethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur Substitution and Alkyl Group Variations

Organophosphorus esters with sulfur substitutions vary in sulfur count (mono-, di-, or trithioates) and alkyl chain length, which influence their reactivity, toxicity, and environmental persistence. Key comparisons include:

Phosphorodithioic Acid, O,O,S-Triethyl Ester (CAS 298-06-6)
  • Structure : Two sulfur atoms and one oxygen bonded to phosphorus, with three ethyl groups.
  • Molecular Formula : C₆H₁₅O₂PS₂ (MW: 214.28 g/mol).
  • Properties: Higher hydrolytic stability compared to monothioates due to sulfur’s electron-withdrawing effects. Used as an intermediate in pesticide synthesis .
  • Toxicity: Limited acute toxicity data, but sulfur-rich structures generally exhibit lower mammalian toxicity than oxygen analogs.
Phosphorothioic Acid, O,O,S-Trimethyl Ester (CAS 152-20-5)
  • Structure : One sulfur and two oxygen atoms bonded to phosphorus, with three methyl groups.
  • Molecular Formula : C₃H₉O₃PS (MW: 156.14 g/mol).
  • Properties : Methyl groups confer higher volatility and faster degradation. Ionization energy (IE) of 9.00 eV suggests moderate stability under UV exposure .
  • Applications : Used in industrial chemical synthesis and as a flame retardant .
Phosphorothioic Acid, O,O-Diethyl S-Propyl Ester (CAS 20195-06-6)
  • Structure : One sulfur, two oxygen atoms, and a propylthio group.
  • Molecular Formula : C₇H₁₇O₃PS (MW: 212.25 g/mol).
  • Properties : Boiling point of 140°C at 22 Torr indicates lower volatility than triethyl derivatives. The propyl chain enhances lipophilicity, increasing environmental persistence .

Toxicity and Environmental Impact

Compound CAS LD₅₀ (Rat, Oral) Key Toxicological Notes
O,S,S-Triethyl trithioate 1486-39-1 3500 mg/kg Moderate toxicity; esterase inhibition
O,O,S-Triethyl dithioate 298-06-6 N/A Lower acute toxicity due to sulfur shielding
Ethion (CAS 563-12-2) 563-12-2 13–45 mg/kg High acute toxicity (organophosphate class)
  • Hydrolysis Resistance : O,S,S-Triethyl trithioate exhibits slower saponification in alkaline conditions compared to longer-chain analogs (e.g., hexyl derivatives), attributed to steric hindrance from ethyl groups .
  • Environmental Degradation : Methyl-substituted compounds (e.g., O,O,S-trimethyl ester) degrade faster due to shorter alkyl chains, whereas propyl and ethyl derivatives persist longer in soil and water .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Phosphorotrithioic acid, O,S,S-triethyl ester, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between thiophosphoryl chloride and ethanol derivatives. For example, a two-step process may include:

Reacting phosphorus pentasulfide with ethanol to form intermediate thioester derivatives.

Controlled alkylation using triethylamine as a base to minimize side reactions.
Optimization requires monitoring temperature (20–40°C) and stoichiometric ratios (e.g., 1:3 molar ratio of thiophosphoryl chloride to ethanol). Purification via fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) improves purity. Analytical validation using 31^{31}P NMR can confirm esterification efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., expected m/z ≈ 246.3 for C6_6H15_{15}O3_3PS3_3).
  • Nuclear Magnetic Resonance (NMR) : 1^{1}H NMR for ethyl group protons (δ 1.2–1.4 ppm triplet) and 31^{31}P NMR for phosphorus environment (δ 90–100 ppm).
  • Infrared (IR) Spectroscopy : Key peaks for P=S (600–750 cm1^{-1}) and P-O-C (950–1050 cm1^{-1}) bonds .

Q. What experimental designs are recommended for assessing acute toxicity in mammalian models?

  • Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity:

  • Administer compound via gavage to Sprague-Dawley rats at doses ranging from 10–100 mg/kg.
  • Monitor mortality, clinical signs (e.g., tremors, respiratory distress), and histopathology post-mortem.
  • Calculate LD50_{50} using probit analysis. Comparative data from structurally similar compounds (e.g., LD50_{50} = 13–45 mg/kg for ethyl methyl dithiophosphates) can guide dose selection .

Advanced Research Questions

Q. What mechanistic insights exist for the hydrolysis of Phosphorotrithioic acid esters under environmental conditions?

  • Methodological Answer : Hydrolysis pathways depend on pH and temperature:

  • Acidic Conditions : Protonation of sulfur atoms leads to P-S bond cleavage, forming diethyl phosphorothioate and ethanethiol.
  • Alkaline Conditions : Nucleophilic attack by OH^- at phosphorus, yielding phosphate derivatives.
    Use HPLC-MS to track degradation products. Kinetic studies (e.g., Arrhenius plots) at 25–50°C can quantify activation energies. Computational modeling (DFT) may predict reactive intermediates .

Q. How can molecular interactions between Phosphorotrithioic acid esters and acetylcholinesterase (AChE) be characterized?

  • Methodological Answer :

  • In Vitro Assays : Measure AChE inhibition using Ellman’s method (absorbance at 412 nm).
  • X-ray Crystallography : Resolve enzyme-inhibitor complexes to identify binding motifs (e.g., covalent adducts at serine residues).
  • Molecular Dynamics Simulations : Analyze binding free energies and conformational changes in AChE active sites. Compare with organophosphate analogs to differentiate inhibition mechanisms .

Q. What advanced analytical techniques are suitable for detecting trace degradation products in environmental matrices?

  • Methodological Answer :

  • Solid-Phase Microextraction (SPME) : Coupled with GC-MS for volatile thioether derivatives.
  • Ion Mobility Spectrometry (IMS) : For rapid screening of phosphorylated metabolites in water samples.
  • Stable Isotope Labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways via LC-HRMS .

Data Contradictions and Resolution Strategies

  • Toxicity Data Variability : Discrepancies in LD50_{50} values (e.g., 13 vs. 45 mg/kg in rats) may arise from purity differences or species-specific metabolism. Validate purity via chromatography and standardize test species .
  • Degradation Pathways : Conflicting reports on primary hydrolysis products (e.g., thiols vs. oxides) necessitate pH-controlled studies with isotopic labeling .

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